
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C14H12FNO3 It is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a cyclobutanecarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is known for its selectivity and efficiency in forming the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and fluorophenyl group can interact with enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Uniqueness
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is unique due to its combination of a fluorophenyl group, isoxazole ring, and cyclobutanecarboxylic acid moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C14H12FNO3 |
|---|---|
Molekulargewicht |
261.25 g/mol |
IUPAC-Name |
1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c15-10-4-2-9(3-5-10)11-8-12(16-19-11)14(13(17)18)6-1-7-14/h2-5,8H,1,6-7H2,(H,17,18) |
InChI-Schlüssel |
XUKQYXJACOIWDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



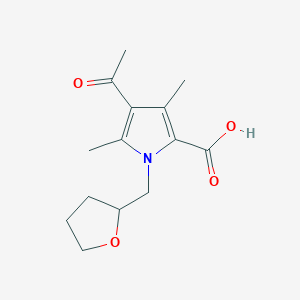
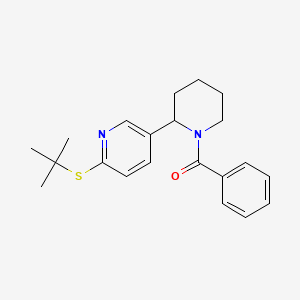
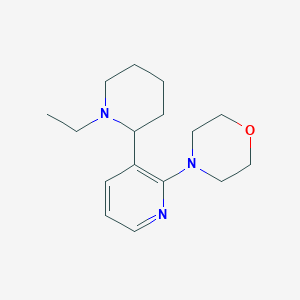
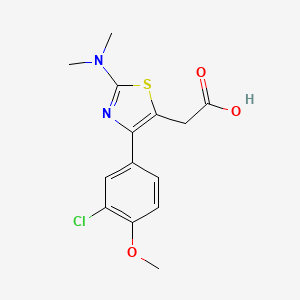
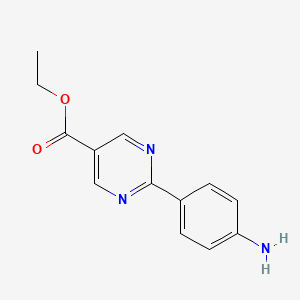


![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)

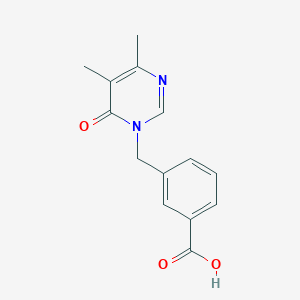

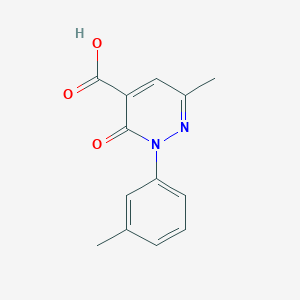
![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
